molecular formula C8H5NO3S B8546337 3-Oxo-1,3-dihydrobenzo[c]isothiazole-5-carboxylic acid

3-Oxo-1,3-dihydrobenzo[c]isothiazole-5-carboxylic acid

Cat. No.: B8546337
M. Wt: 195.20 g/mol
InChI Key: GEIUTVXVLXPZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-1,3-dihydrobenzo[c]isothiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO3S and its molecular weight is 195.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5NO3S

Molecular Weight

195.20 g/mol

IUPAC Name

3-oxo-1H-2,1-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-6-5(3-4)8(12)13-9-6/h1-3,9H,(H,10,11)

InChI Key

GEIUTVXVLXPZKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)SN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Li2S (5.7 g, 0.124 mol) in H2O (1000 ml) cooled to 0° C. in an ice bath was added HCl (1M, 186 ml, 0.186 mmol) slowly with stirring. The ice bath was then removed, and 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-carboxylic acid (8.1 g, 0.050 mol) was added slowly. The suspension was stirred for 1 h and was filtered. The filtrate was purged with N2 for 30 min, and H2O2 (30%, 7.0 ml) was added, stirred for 45 min. The pH of the reaction mixture was adjusted with 6M HCl to ˜5 and the resulting suspension was filtered. The solid was washed with H2O (×3) and was dried to yield 3-oxo-1,3-dihydrobenzo[c]isothiazole-5-carboxylic acid as an off-white solid. To a solution of 3-oxo-1,3-dihydrobenzo[c]isothiazole-5-carboxylic acid 4.2 g, 27.8 mmol) in acetone (100 ml) was added MeI (5.2 ml, 83.4 mmol) and K2CO3 (7.7 g, 55.6 mmol). The mixture was heated to 60° C. for 2 h, and was filtered and concentrated. The crude product was purified by flash column chromatography on silica gel eluting with 20%→30% EtOAc-hexane to yield Intermediate 9 as a yellow solid.
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
186 mL
Type
reactant
Reaction Step Two

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